molecular formula C8H9NOS B1348294 2-(Phenylthio)acetamide CAS No. 22446-20-4

2-(Phenylthio)acetamide

Cat. No. B1348294
CAS RN: 22446-20-4
M. Wt: 167.23 g/mol
InChI Key: KBRJQEVSKVOLNR-UHFFFAOYSA-N
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Description

Scientific Research Applications

Anti-Arthritic and Anti-Inflammatory Properties

2-(Phenylthio)acetamide derivatives, such as N-(2-hydroxy phenyl) acetamide, have shown potential in anti-arthritic and anti-inflammatory applications. A study demonstrated the compound's ability to reduce pro-inflammatory cytokines and oxidative stress markers in an animal model, suggesting its potential in managing arthritis (Jawed, Shah, Jamall, & Simjee, 2010).

Antimicrobial Activity

Certain derivatives of 2-(Phenylthio)acetamide have been found to possess antimicrobial properties. For example, novel sulphonamide derivatives synthesized using this compound exhibited significant activity against various microbial strains, highlighting their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Role in Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a derivative of 2-(Phenylthio)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation has been studied for efficient drug synthesis, indicating its importance in the pharmaceutical field, particularly in malaria treatment (Magadum & Yadav, 2018).

Development of Anticancer Agents

2-(Phenylthio)acetamide derivatives have been explored for their potential in cancer treatment. For instance, some synthesized compounds have shown promising anticancer activities against specific cancer cell lines, underscoring their potential as therapeutic agents in oncology (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Applications in Organic Synthesis

The compound has been utilized in various organic synthesis processes. For example, it played a role in the electroorganic synthesis under ultrasonic irradiation, leading to the production of oxindole and 3-oxotetrahydroisoquinoline derivatives, demonstrating its utility in complex chemical synthesis (Shen, Atobe, & Fuchigami, 2004).

Use in Local Anesthetic Agents

Some derivatives of 2-(Phenylthio)acetamide have been synthesized and evaluated for their local anesthetic activities. This suggests potential applications in the development of new anesthetic agents, expanding the compound's utility in medical procedures (Badiger, Khan, Kalashetti, & Khazi, 2012)

Safety And Hazards

The safety information for 2-(Phenylthio)acetamide indicates that it has GHS06 and GHS07 pictograms, with a signal word of “Warning”. The hazard statements include H301, H302, H315, H319, and H3351.


properties

IUPAC Name

2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRJQEVSKVOLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326193
Record name 2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)acetamide

CAS RN

22446-20-4
Record name 22446-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
E Vinhato, PR Olivato, J Zukerman-Schpector… - … Acta Part A: Molecular …, 2013 - Elsevier
The conformational analysis of some N,N-diethyl-2[(4′-substituted)phenylthio]acetamides bearing the substituents OMe 1, Me 2, H 3, Cl 4, Br 5 and NO 2 6, was performed by ν CO IR …
Number of citations: 9 www.sciencedirect.com
L Wolf, N Quoos, JCP Mayer, D de Souza, AC Sauer… - Tetrahedron …, 2016 - Elsevier
The synthesis of a new series of organochalcogen-derivatives, 2-alkyl/arylchalcogenyl-N-(4-aryl-1,3-thiazol-2-yl)acetamides 5a–r, provided products in satisfactory yields, which varied …
Number of citations: 14 www.sciencedirect.com
F Tinnis, H Lundberg, T Kivijärvi, H Adolfsson - 2014 - diva-portal.org
The amide functionality is a highly important chemical bond, found in a great number of synthetic products such as pharmaceuticals, polymers and agrochemicals. The focus of this …
Number of citations: 2 www.diva-portal.org
H ISHIBASHI, M OKADA, K SATO, M IKEDA… - Chemical and …, 1985 - jstage.jst.go.jp
Reaction of 2-chloro-N, N-dimethyl-2-(phenylthio) acetamide (1a) with styrene in the presence of stannic chloride gave 3, 4-dihydro-N, N-dimethyl-4-phenyl-2H-1-benzothiopyran-2-…
Number of citations: 23 www.jstage.jst.go.jp
M Balandeh, N Allison, C Waldmann… - Electrochemical …, 2018 - iopscience.iop.org
Positron emission tomography (PET) is a powerful molecular imaging method for biomedical research such as cancer research, visualizing enzyme activity and receptor occupancy. …
Number of citations: 2 iopscience.iop.org
M Fujii, T Nishimura, T Koshiba, S Yokoshima… - Organic …, 2013 - ACS Publications
2-Pyridones were prepared by means of an efficient protocol including the 1,4-addition of 2-(phenylsulfinyl)acetamide to α,β-unsaturated ketones followed by cyclization and sulfoxide …
Number of citations: 67 pubs.acs.org
JJ Wu, JH Cheng, J Zhang, L Shen, XH Qian, S Cao - Tetrahedron, 2011 - Elsevier
An unexpected hydrodefluorination of unactivated aliphatic C–F bonds of CF 2 derivatives with LiAlH 4 at room temperature without any added metal catalyst was reported. Deuterium-…
Number of citations: 23 www.sciencedirect.com
D Tanini, A Capperucci, M Scopelliti, A Milaneschi… - Bioorganic …, 2019 - Elsevier
A novel series of thio- and seleno-acetamides bearing benzenesulfonamide were synthetized and tested as human carbonic anhydrase inhibitors. These compounds were tested for the …
Number of citations: 13 www.sciencedirect.com
KU Minchitha, HN Hareesh, N Nagaraju… - … of Nanoscience and …, 2018 - ingentaconnect.com
Sulphate modified multiwalled carbon nanotubes (S-MWCNT) and Mesoporous carbon (S-MC) catalysts were prepared by wet impregnation method. These materials were …
Number of citations: 3 www.ingentaconnect.com
M Ikeda, M Hamada, T Yamashita, K Matsui… - Journal of the …, 1999 - pubs.rsc.org
The Bu3SnH- or (TMS)3SiH-mediated 5-endo-trig radical cyclisation of the N-(cyclohex-1-enyl)acetamide 10 gives a mixture of the cis-fused (3R*,3aS*,7aS*)- and trans-fused (3R*,3aS*…
Number of citations: 38 pubs.rsc.org

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